2-(Methylthio)-4-thien-2-ylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLFPXPMKOTKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284993 |

Source

|

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-58-0 |

Source

|

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)-4-thien-2-ylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyrimidine and thiophene scaffolds are particularly prominent due to their versatile chemical reactivity and their ability to mimic biological structures, enabling precise interactions with enzyme active sites and receptors. The compound 2-(Methylthio)-4-thien-2-ylpyrimidine emerges as a molecule of significant interest, embodying a strategic fusion of these two key heterocycles. This guide provides an in-depth technical overview of its core properties, synthetic pathways, and its pivotal role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Our focus will be on the underlying chemical principles and the strategic rationale that make this compound a valuable asset for researchers in drug discovery.

Core Physicochemical Properties and Structural Analysis

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its basic properties and structure. These characteristics govern its reactivity, solubility, and potential for biological interactions.

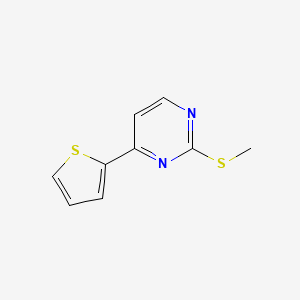

Structural Framework

The structure of this compound consists of a central pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a thiophene ring linked at its 2-position.

Chemical Structure:

(A 2D representation of the molecule's connectivity)

The pyrimidine ring serves as a robust scaffold, rich in nitrogen atoms that can act as hydrogen bond acceptors. The thiophene ring is a well-known bioisostere of a phenyl ring, often used to improve metabolic stability or modulate binding affinity. The methylthio group is a key functional handle; it can be readily displaced by nucleophiles or oxidized to sulfoxide and sulfone derivatives, providing a vector for extensive chemical modification and structure-activity relationship (SAR) studies.[1]

Key Physicochemical Data

Quantitative data for this compound are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| CAS Number | 683274-58-0 | [2][3] |

| Molecular Formula | C₉H₈N₂S₂ | [2][4] |

| Molecular Weight | 208.3 g/mol | [2][4] |

| MDL Number | MFCD00206706 | [4] |

| Appearance | Solid (Typical) | |

| Storage | Room Temperature | [4] |

| Canonical SMILES | CSC1=NC(=CC=N1)C2=CC=CS2 | [2] |

| InChI Key | InChIKey=UYHSQVMHSFXUOA-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established heterocyclic chemistry routes. The most direct and common methodologies involve the construction of the substituted pyrimidine ring or the late-stage functionalization of a pre-formed pyrimidine core. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a reliable two-step synthesis starting from common precursors. The causality behind this choice is its high efficiency and the commercial availability of the starting materials. The key transformation is a nucleophilic substitution reaction, where the inherent electrophilicity of the 2-position on a pyrimidine ring, enhanced by a leaving group, is exploited.

Step 1: Synthesis of 2,4-dichloro-pyrimidine This step is a standard, well-documented procedure to create the core electrophilic scaffold.

-

To a stirred solution of uracil (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound This step involves two sequential, regioselective substitutions. The first is a Suzuki coupling to install the thiophene ring, followed by a nucleophilic substitution to add the methylthio group.

-

In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq), 2-thienylboronic acid (1.1 eq), and sodium carbonate (2.5 eq) in a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction to 90 °C and stir for 6 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. Purify the crude intermediate (4-chloro-2-(thien-2-yl)pyrimidine) via column chromatography.

-

Dissolve the purified intermediate in dimethylformamide (DMF). Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purify the final product, this compound, by silica gel chromatography to yield a solid.

Synthesis Workflow Diagram

The logical flow of the synthesis is visualized below. This diagram illustrates the sequential construction of the target molecule from commercially available precursors.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for creating libraries of bioactive molecules. Its structure is frequently found as a core element in compounds designed to modulate key biological pathways, particularly those regulated by protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[6] The thienopyrimidine scaffold, a close relative of the topic compound, is a bioisostere of adenine, the core of ATP (adenosine triphosphate).[7] This structural mimicry allows derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their downstream signaling.

This compound is a precursor for developing such inhibitors.[4] The pyrimidine core provides essential hydrogen bonding interactions with the "hinge region" of the kinase active site, a critical anchoring point for many inhibitors. The thiophene ring projects into a hydrophobic pocket, where modifications can be made to enhance potency and selectivity. The methylthio group at the 2-position is an excellent synthetic handle. It can be displaced by various amines to install side chains that can form additional interactions, thereby fine-tuning the compound's affinity for a specific kinase target.[1]

Derivatives of related 2-thio-pyrimidines and thienopyrimidines have shown potent activity against a range of important targets, including:

-

Sirtuin 2 (SIRT2): A class of deacetylases involved in cell cycle control and implicated in cancer.[8]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[6]

-

EGFR and VEGFR-2: Receptor tyrosine kinases that drive tumor growth and angiogenesis.[9]

Illustrative Signaling Pathway: Generic Kinase Cascade Inhibition

The diagram below illustrates a simplified kinase signaling pathway and highlights the point of intervention for an inhibitor derived from our topic compound. Dysregulation of such pathways is common in many cancers.

Caption: Inhibition of a kinase cascade by a targeted drug scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its structure combines the biologically relevant pyrimidine and thiophene motifs with a synthetically versatile methylthio group. This unique combination makes it an exceptionally valuable starting point for the synthesis of targeted therapies, particularly kinase inhibitors. For researchers and scientists in drug development, understanding the properties, synthesis, and rationale behind this scaffold provides a solid foundation for designing the next generation of precision medicines. The continued exploration of derivatives built from this core will undoubtedly lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and clinical utility.

References

- This compound CAS#: 683274-58-0.

- This compound. ChemicalBook.

- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.

- This compound. MySkinRecipes.

- 2-METHYLTHIO-4-PYRIMIDONE. precisionFDA.

- 2-(Methylthio)-4-phenylpyrimidine. Sigma-Aldrich.

- Synthesis and biological evaluation of 2-thiopyrimidine deriv

- Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. PubMed.

- Pyrimidine, 4-methyl-2-(2-propenylthio)-. Benchchem.

- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 683274-58-0 [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. GSRS [precision.fda.gov]

- 6. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Putative Mechanism of Action for 2-(Methylthio)-4-thien-2-ylpyrimidine and its Derivatives as Kinase Inhibitors

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The thienopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous potent and selective kinase inhibitors.[1][2][3] The compound 2-(Methylthio)-4-thien-2-ylpyrimidine serves as a key intermediate in the synthesis of these advanced therapeutic agents.[4] While direct mechanistic studies on this specific precursor are limited, its structural features and role in synthetic pathways point toward a putative mechanism centered on competitive inhibition of protein kinases, particularly within the Phosphoinositide 3-Kinase (PI3K) family. This guide synthesizes the available evidence to propose a detailed, testable mechanism of action for derivatives of this compound, outlines a robust experimental framework for its validation, and provides field-proven insights into the causality behind experimental design.

Introduction: The Thienopyrimidine Core in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] The thienopyrimidine nucleus, a fusion of thiophene and pyrimidine rings, is structurally analogous to the purine base of adenosine triphosphate (ATP), the universal phosphodonor for kinase reactions.[3][5] This inherent mimicry allows thienopyrimidine derivatives to function as ATP-competitive inhibitors, binding to the highly conserved ATP pocket within the kinase domain and thereby blocking downstream signaling.[2]

Several thienopyrimidine-based drugs have been successfully developed or are in clinical trials, targeting a range of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Aurora Kinases, and PI3K.[1][6][7][8][9][10] The subject of this guide, this compound (Molecular Formula: C₉H₈N₂S₂), represents a foundational block for creating libraries of such inhibitors. Its thienyl group at the C4 position and, critically, the reactive methylthio group at the C2 position, provide versatile points for synthetic elaboration to achieve desired potency and selectivity.

| Property | Value |

| Molecular Formula | C₉H₈N₂S₂ |

| Molecular Weight | 208.3 g/mol |

| CAS Number | 683274-58-0 |

| Primary Role | Synthetic Intermediate for Kinase Inhibitors |

Putative Primary Target and Mechanism of Action: PI3K Inhibition

Based on extensive research into thienopyrimidine scaffolds, we hypothesize that derivatives of this compound are potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[4][11][12] This pathway is one of the most frequently activated signaling cascades in human cancer, regulating cell proliferation, survival, and metabolism.[11]

The PI3K/AKT/mTOR Signaling Cascade

Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs), phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits kinases such as AKT and PDK1 to the cell membrane, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth while inhibiting autophagy.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Proposed Molecular Binding Mode

The core mechanism is competitive inhibition at the ATP-binding site of the p110 catalytic subunit of PI3K.[2] The thienopyrimidine scaffold is designed to mimic the adenine ring of ATP.

-

Hinge Binding: The pyrimidine nitrogen atoms are crucial for forming one or more hydrogen bonds with the backbone amide groups of key residues in the "hinge region" of the kinase, such as Valine 882 in PI3Kα.[4][11] This interaction is the primary anchor for the inhibitor.

-

Role of the Thienyl Group: The 4-thienyl group likely occupies a hydrophobic pocket within the active site, contributing to binding affinity through van der Waals interactions. Modifications to this group can influence selectivity across different kinase families.

-

The Versatile 2-Methylthio Position: The 2-(methylthio) group is a key synthetic handle. In many final inhibitor designs, this group is displaced by various amine-containing moieties. These substituted groups can then extend into the solvent-exposed region or form additional interactions within the ATP pocket, significantly enhancing potency and modulating selectivity against different PI3K isoforms (α, β, δ, γ).[13][14]

Experimental Validation: A Self-Validating Protocol

To rigorously test this putative mechanism, a multi-tiered experimental approach is required. The causality behind this workflow is to first establish direct target engagement and then to confirm the anticipated downstream cellular consequences.

Caption: A phased experimental workflow for mechanism validation.

Phase 1: Biochemical Assays to Confirm Direct Kinase Inhibition

Objective: To determine if a synthesized derivative of this compound directly inhibits the enzymatic activity of PI3K isoforms.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a dilution series of the test compound (e.g., from 100 µM to 1 pM) in DMSO.

-

Reconstitute recombinant human PI3K isoforms (α, β, δ, γ) in appropriate kinase buffer.

-

Prepare a substrate solution containing PIP2 and a saturating concentration of ATP (e.g., 10 µM).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of the PI3K enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the ATP/PIP2 substrate solution.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Trustworthiness Check: The self-validating nature of this protocol lies in running parallel assays for all four Class I PI3K isoforms. This not only confirms inhibition but also provides an initial selectivity profile, a critical parameter for any potential therapeutic.

Phase 2: Cell-Based Assays for Target Engagement and Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K pathway in a cellular context, leading to a measurable downstream effect.

Protocol: Western Blot Analysis of Phospho-AKT

-

Cell Culture and Treatment:

-

Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation) to 80% confluency.[4]

-

Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

-

Treat the cells with a dilution series of the test compound for 2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-AKT signal to the total AKT signal for each sample.

-

Determine the concentration-dependent reduction in AKT phosphorylation to confirm pathway inhibition.

-

Causality Insight: Measuring the phosphorylation status of a direct downstream effector (AKT) provides a causal link between the direct inhibition of PI3K (from Phase 1) and the functional modulation of the intracellular signaling pathway.

Phase 3: Structure-Activity Relationship (SAR) and Selectivity Profiling

Objective: To validate the proposed binding mode and understand the molecular determinants of potency and selectivity.

Methodology:

-

Analog Synthesis: Synthesize a focused library of compounds based on the this compound core. Key modifications should include:

-

C2 Position: Replace the methylthio group with various substituted amines to probe interactions in the solvent-exposed region.

-

C4 Position: Modify the thienyl ring with different substituents (e.g., halogens, small alkyl groups) to explore the hydrophobic pocket.

-

-

Iterative Screening: Screen the synthesized analogs through the Phase 1 and Phase 2 assays.

-

Kinome Profiling: For lead compounds, perform a broad kinase panel screen (e.g., >400 kinases) to establish a comprehensive selectivity profile and identify potential off-target effects.

-

Molecular Modeling: Dock the most potent and selective compounds into the crystal structure of the target PI3K isoform. The docking poses should correlate with the observed SAR data (e.g., a bulky C2 substitution that clashes with the protein should result in lower potency). This iterative process between empirical data and computational modeling provides strong validation for the binding hypothesis.[14]

Conclusion and Future Directions

While this compound is an intermediate, its thienopyrimidine core strongly suggests a role as a precursor to ATP-competitive kinase inhibitors. The evidence overwhelmingly points to the PI3K pathway as a probable target for its elaborated derivatives. The proposed mechanism involves the thienopyrimidine scaffold anchoring in the ATP hinge region, with potency and selectivity being driven by synthetic modifications at the C2 and C4 positions. The outlined experimental workflow provides a rigorous and self-validating framework to confirm this hypothesis, moving from direct target engagement to cellular pathway modulation and detailed structural analysis. Future work should focus on the synthesis and evaluation of novel derivatives to optimize their pharmacokinetic and pharmacodynamic properties, paving the way for the development of next-generation targeted cancer therapies.

References

-

Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]

-

Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. National Institutes of Health (NIH). Available at: [Link]

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Sci-Hub. Available at: [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Institutes of Health (NIH). Available at: [Link]

-

Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available at: [Link]

-

Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. Available at: [Link]

-

Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. PubMed. Available at: [Link]

-

The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health (NIH). Available at: [Link]

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. Available at: [Link]

-

Structures of potent dual EGFR and VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

-

Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. ACS Publications. Available at: [Link]

-

Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed. Available at: [Link]

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

-

Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]

Sources

- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)-4-thien-2-ylpyrimidine (CAS Number: 683274-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-4-thien-2-ylpyrimidine, identified by the CAS number 683274-58-0, is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure, featuring a pyrimidine core substituted with a methylthio group and a thiophene ring, makes it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors for cancer therapy.[1] This guide provides a comprehensive overview of the available chemical and physical data for this compound, intended to support research and development activities.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is readily available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported.

| Property | Value | Source(s) |

| CAS Number | 683274-58-0 | [2] |

| IUPAC Name | 2-(methylsulfanyl)-4-(thiophen-2-yl)pyrimidine | |

| Synonyms | This compound | [2] |

| Molecular Formula | C₉H₈N₂S₂ | [1][2] |

| Molecular Weight | 208.3 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | |

| Purity | Typically offered at ≥95% | [1] |

Structural Information

The structural formula of this compound is fundamental to understanding its chemical reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Synthesis

-

Formation of the Pyrimidine-2-thiol Core: This is often achieved through the cyclization of a suitable precursor, such as a chalcone derivative, with thiourea in the presence of an acid catalyst.[4]

-

S-Methylation: The resulting pyrimidine-2-thiol is then methylated at the sulfur atom using an alkylating agent like methyl iodide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[4][5]

Caption: General synthetic workflow for this compound.

Experimental Protocols

Although specific experimental data for this compound is limited, the following section outlines a general protocol for the characterization of similar compounds, which can be adapted for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For a compound like this compound, both ¹H and ¹³C NMR would be essential for confirming its identity.

¹H NMR (Proton NMR):

-

Objective: To identify the different types of protons and their connectivity in the molecule.

-

Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

A singlet for the methylthio (-SCH₃) protons.

-

Multiplets for the protons on the thiophene ring.

-

Doublets for the protons on the pyrimidine ring.

-

The chemical shifts (δ) will be indicative of the electronic environment of each proton.

-

¹³C NMR (Carbon-13 NMR):

-

Objective: To identify the different carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample (typically 20-50 mg) in a deuterated solvent is used.

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer.

-

Expected Signals:

-

A signal for the methyl carbon of the methylthio group.

-

Signals for the carbons of the pyrimidine ring.

-

Signals for the carbons of the thiophene ring.

-

Safety and Handling

Based on the available information for this compound and similar compounds, the following safety precautions should be observed:

-

Hazard Codes: Xn (Harmful).[6]

-

Risk Statements:

-

Safety Statements:

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

Applications and Significance

The primary significance of this compound lies in its role as a building block in the synthesis of pharmacologically active compounds.[1] The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapies. The presence of the thiophene ring and the methylthio group allows for further chemical modifications to optimize the binding affinity and selectivity of the final drug candidate. Its use also extends to the development of novel pesticides in agrochemical research.[1]

Conclusion

This compound is a key intermediate with significant potential in drug discovery and agrochemical development. While a complete dataset of its chemical and physical properties is not yet publicly available, this guide provides a comprehensive summary of the existing information. Further experimental characterization, including detailed spectroscopic analysis and determination of physical constants, is warranted to fully elucidate the properties of this important compound and facilitate its broader application in research and development.

References

-

(National Center for Biotechnology Information)

-

(Journal of Chemical and Pharmaceutical Research)

-

(The Royal Society of Chemistry)

-

(ChemicalBook)

-

(ResearchGate)

-

(National Center for Biotechnology Information)

-

(ChemWhat)

-

(Sigma-Aldrich)

-

(Preprints.org)

-

(Fisher Scientific)

-

(DC Fine Chemicals)

-

(The Royal Society of Chemistry)

-

(SpectraBase)

-

(MySkinRecipes)

-

(mzCloud)

-

(Chemsrc)

-

(ResearchGate)

-

(MDPI)

-

(National Center for Biotechnology Information)

-

(ChemicalBook)

-

(ChemicalBook)

-

(SpectraBase)

-

(SWGDRUG.org)

-

(PubChem)

-

(PubMed)

-

(ResearchGate)

-

(PubChem)

-

(ChemicalBook)

-

(NIST WebBook)

-

(ChemicalBook)

-

(BLDpharm)

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Thiopyrimidine | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 4. heteroletters.org [heteroletters.org]

- 5. researchgate.net [researchgate.net]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Methylthio)-4-thien-2-ylpyrimidine

Introduction

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, integral to the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of a promising, albeit sparsely documented, molecule: 2-(Methylthio)-4-thien-2-ylpyrimidine. The insights and protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the physicochemical evaluation of this and similar chemical entities.

The core structure of this compound, featuring a pyrimidine ring substituted with a methylthio and a thiophene group, suggests a unique electronic and steric profile that necessitates a thorough investigation of its biopharmaceutical properties. Understanding its solubility and stability is not merely a data collection exercise; it is a critical step in determining its potential as a drug candidate, influencing everything from formulation strategies to its ultimate in vivo fate.

This document is structured to provide not just procedural steps, but to instill a deeper understanding of the causality behind experimental choices, ensuring that the described protocols function as self-validating systems for generating reliable and reproducible data.

Part 1: Physicochemical Characterization - The Foundation of Understanding

A comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock upon which all subsequent development activities are built. For this compound, with a molecular formula of C9H8N2S2 and a molecular weight of 208.3 g/mol , a precise initial characterization is paramount.[3][4]

Identity and Purity Confirmation

Before embarking on solubility and stability studies, the unambiguous confirmation of the compound's identity and the quantification of its purity are non-negotiable. This ensures that the observed properties are intrinsic to the molecule of interest and not skewed by the presence of impurities.

Experimental Protocol: Identity and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Objective: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Procedure:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Process the spectra and assign the observed chemical shifts to the respective atoms in the this compound structure. The expected proton signals for the pyrimidine, thiophene, and methylthio groups should be present and integrated correctly.

-

-

Rationale: NMR provides an unparalleled level of structural detail, making it the gold standard for identity confirmation of organic molecules.[1]

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight of the compound and to gain insights into its fragmentation patterns.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

-

Rationale: High-resolution mass spectrometry provides a highly accurate mass measurement, which serves as a powerful confirmation of the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Objective: To determine the purity of the compound and to identify the presence of any impurities.

-

Procedure:

-

Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the solution into the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

-

-

Rationale: HPLC is a robust and sensitive technique for separating and quantifying components in a mixture, making it ideal for purity assessment.

-

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C9H8N2S2 | - |

| Molecular Weight | 208.3 g/mol | Mass Spectrometry |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| pKa | To be determined | Potentiometric Titration / UV-pH Titration |

| LogP | To be determined | HPLC with UV detection / Shake-flask method |

Part 2: Solubility Profiling - A Gateway to Bioavailability

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation. Therefore, a comprehensive solubility profile across a range of physiologically relevant pH values is a critical early-stage assessment.

Equilibrium Solubility Determination

Equilibrium solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, at equilibrium.

Experimental Protocol: Equilibrium Solubility in Biorelevant Media

-

Preparation of Buffers: Prepare a series of buffers representing the pH range of the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Rationale: This method provides a "gold standard" measure of thermodynamic solubility. The use of biorelevant pH buffers mimics the conditions the compound will encounter in the stomach and intestines.

Table 2: Hypothetical Equilibrium Solubility Data for this compound

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 37 | 5.8 |

| 4.5 | 37 | 12.3 |

| 6.8 | 37 | 15.1 |

| 7.4 | 37 | 14.5 |

Note: These are hypothetical values for illustrative purposes.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery to flag compounds with potential solubility issues.

Experimental Workflow: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Part 3: Stability Profiling - Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. A thorough stability profile involves assessing the compound's degradation under various stress conditions.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6] These studies are crucial for developing stability-indicating analytical methods.[5]

Experimental Protocol: Forced Degradation Studies

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C for 24 hours.

-

Rationale: To assess stability in an acidic environment, mimicking the stomach.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C for 24 hours.

-

Rationale: To evaluate stability in an alkaline environment.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Rationale: To investigate susceptibility to oxidation, which can occur during manufacturing and storage.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 80°C for 7 days.

-

Rationale: To assess the impact of high temperatures on the solid form.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Rationale: To determine if the compound is light-sensitive.

-

For each condition, a control sample (un-stressed) is analyzed alongside the stressed sample using a stability-indicating HPLC method. The percentage degradation and the formation of any new peaks (degradants) are monitored.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, potentially forming a sulfoxide and then a sulfone.

-

Hydrolysis of the Pyrimidine Ring: Under harsh acidic or basic conditions, the pyrimidine ring could undergo cleavage.

-

Degradation of the Thiophene Ring: The thiophene ring may also be susceptible to oxidation or other modes of degradation.

Diagram: Hypothesized Degradation Pathway

Caption: Potential Degradation Pathways of the Target Compound.

Table 3: Illustrative Forced Degradation Results

| Stress Condition | % Degradation of Parent | Number of Major Degradants |

| 0.1 M HCl, 60°C, 24h | 8.5% | 1 |

| 0.1 M NaOH, 60°C, 24h | 15.2% | 2 |

| 3% H₂O₂, RT, 24h | 25.7% | 2 (likely sulfoxide and sulfone) |

| 80°C, Solid, 7 days | < 1% | 0 |

| Photostability (ICH Q1B) | 3.1% | 1 |

Note: These are hypothetical values for illustrative purposes.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a foundational step in its journey from a chemical entity to a potential therapeutic agent. This guide has outlined a scientifically rigorous and logically structured approach to this evaluation. By not only performing the experiments but also understanding the underlying principles, researchers can generate high-quality, reliable data that will inform critical decisions in the drug development process. The protocols and frameworks presented herein are designed to be adaptable and to serve as a valuable resource for the scientific community engaged in the vital work of discovering and developing new medicines.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Geren, L., Ebner, K. E., & Heacock, R. A. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. Retrieved from [Link]

-

2-Chloro-4-(methylthio)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

-

This compound CAS#: 683274-58-0. (n.d.). ChemWhat. Retrieved from [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). PMC - NIH. Retrieved from [Link]

-

Degradation of purines and pyrimidines by microorganisms. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 213-216. Retrieved from [Link]

-

Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

Sources

The Enduring Legacy of Thieno[2,3-d]pyrimidines: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Biological Significance

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, stands as a testament to the enduring value of privileged structures in medicinal chemistry. Structurally analogous to purines, the fundamental building blocks of nucleic acids, these compounds have garnered significant attention for their diverse and potent biological activities.[1][2] Their journey from a subject of academic curiosity to a cornerstone of modern drug discovery is a compelling narrative of chemical ingenuity and a deepening understanding of biological systems. This guide provides an in-depth exploration of the discovery and history of thieno[2,3-d]pyrimidine compounds, a detailed examination of their synthetic evolution, and a practical overview of key experimental protocols, offering valuable insights for researchers and drug development professionals.

The thieno[2,3-d]pyrimidine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2] Notably, many of these biological effects stem from the ability of thieno[2,3-d]pyrimidines to act as potent kinase inhibitors, targeting key enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks), which are often implicated in the pathogenesis of cancer and other diseases.[3]

A Historical Perspective: From Discovery to a Pillar of Medicinal Chemistry

The story of thieno[2,3-d]pyrimidines begins over a century ago with the pioneering work of German chemist Wilhelm Steinkopf. In 1914, Steinkopf reported the first synthesis of a thienopyrimidine, laying the foundational groundwork for this entire class of compounds. While the initial discovery may not have been driven by therapeutic applications, it opened the door to a new area of heterocyclic chemistry that would eventually prove to be incredibly fruitful.

The subsequent decades saw a gradual expansion of the synthetic repertoire for accessing the thieno[2,3-d]pyrimidine core. Early methods were often multi-step and lacked the efficiency and versatility of modern techniques. However, they were crucial in establishing the fundamental chemical principles for constructing this fused ring system. A significant leap forward came with the development of more convergent and efficient synthetic strategies, which can be broadly categorized into two main approaches:

-

Route A: Annulation of a pyrimidine ring onto a pre-formed thiophene. This is the most common and versatile strategy, typically starting with the synthesis of a 2-aminothiophene derivative.

-

Route B: Construction of a thiophene ring onto a pre-existing pyrimidine. While less common, this approach offers an alternative pathway to certain substitution patterns.

The evolution of these synthetic routes has been driven by the need for greater efficiency, higher yields, and the ability to introduce a wide range of substituents to explore the structure-activity relationships (SAR) of these compounds. The advent of modern techniques, such as microwave-assisted synthesis, has further revolutionized the field, dramatically reducing reaction times and improving yields.[4]

Key Synthetic Strategies and Methodologies

The synthesis of the thieno[2,3-d]pyrimidine scaffold is a rich and diverse field of organic chemistry. This section will delve into the most important and widely used synthetic methods, providing not only the "how" but also the "why" behind the experimental choices.

The Gateway to Thieno[2,3-d]pyrimidines: The Gewald Reaction

The Gewald reaction is a cornerstone of thieno[2,3-d]pyrimidine synthesis, providing a reliable and efficient method for preparing the crucial 2-aminothiophene intermediates.[5] This multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

Causality Behind Experimental Choices:

-

The Base: A variety of bases can be used, with tertiary amines like triethylamine and morpholine being common choices. The base plays a crucial role in promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The choice of base can influence the reaction rate and yield, and in some cases, can be optimized for specific substrates. More recently, the use of solid-supported bases and green catalysts has been explored to improve the environmental footprint of the reaction.[6]

-

The Solvent: Ethanol is a frequently used solvent due to its ability to dissolve the reactants and facilitate the reaction. However, solvent-free conditions have also been developed, offering a greener alternative.[1]

-

Temperature: The Gewald reaction is often carried out at room temperature or with gentle heating. The optimal temperature can vary depending on the reactivity of the starting materials.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

-

To a stirred solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

-

To this suspension, add triethylamine (10 mmol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 5 hours.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the 2-aminothiophene derivative.

Building the Pyrimidine Ring: Cyclization Strategies

Once the 2-aminothiophene intermediate is in hand, the next critical step is the annulation of the pyrimidine ring. Several methods exist for this transformation, with the choice of reagent determining the substitution pattern on the pyrimidine ring.

1. Cyclization with Formamide or Formic Acid:

Reacting the 2-aminothiophene with formamide or formic acid is a straightforward method to introduce an unsubstituted pyrimidine ring, yielding thieno[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

-

A mixture of the 2-aminothiophene-3-carboxamide (5 mmol) and an excess of formamide (15 mL) is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

2. Cyclization with Acyl Chlorides or Anhydrides:

To introduce substituents at the 2-position of the pyrimidine ring, acyl chlorides or anhydrides are commonly used. This reaction proceeds via an initial acylation of the 2-amino group, followed by cyclization.

3. The Dimroth Rearrangement: A Pathway to N-Substituted Derivatives

The Dimroth rearrangement is a fascinating and synthetically useful reaction that allows for the synthesis of N-substituted 4-aminothieno[2,3-d]pyrimidines.[4] This rearrangement involves the isomerization of a 1-substituted-2-iminopyrimidine to a 2-substituted-aminopyrimidine. In the context of thieno[2,3-d]pyrimidine synthesis, a 2-aminothiophene-3-carbonitrile is first reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine. This intermediate then undergoes an acid-catalyzed rearrangement in the presence of an amine to yield the final product.

Mechanistic Insight: The Dimroth rearrangement proceeds through a ring-opening/ring-closing mechanism. The acidic conditions facilitate the protonation of a ring nitrogen, which triggers the cleavage of a C-N bond to form an open-chain intermediate. Rotation around a single bond then allows for the formation of a new C-N bond, leading to the rearranged product.

Experimental Protocol: Microwave-Assisted Dimroth Rearrangement

-

The 2-aminothiophene-3-carbonitrile (10 mmol) is reacted with DMF-DMA (25 mmol) under microwave irradiation (200W) at 70°C for 20 minutes.

-

After cooling, the intermediate is isolated by precipitation in ice water.

-

The intermediate (4.25 mmol) is then reacted with the desired aniline (5.1 mmol) in acetic acid (10 mL) under microwave irradiation (200W) at 120°C for 1 hour.

-

The product is isolated by cooling the reaction mixture, followed by filtration and purification.

Causality Behind Experimental Choices:

-

Microwave Irradiation: The use of microwave heating significantly accelerates the reaction, reducing reaction times from hours to minutes and often leading to higher yields and cleaner products compared to conventional heating methods.[4] This is attributed to the efficient and uniform heating of the reaction mixture.

-

Acid Catalyst: In the Dimroth rearrangement, an acid catalyst, such as acetic acid, is essential to protonate the pyrimidine ring and initiate the ring-opening step of the mechanism.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to a particular thieno[2,3-d]pyrimidine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key synthetic methods.

| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yields | Typical Reaction Times |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base | High convergence, readily available starting materials, versatile for thiophene substitution. | Can sometimes produce side products, purification may be required. | 60-95% | 2-12 hours (conventional), 10-30 minutes (microwave) |

| Cyclization with Formamide | 2-Aminothiophene-3-carboxamide, Formamide | Simple, inexpensive reagent for unsubstituted pyrimidinone. | Limited to the synthesis of 4-oxo derivatives. | 70-90% | 4-8 hours |

| Cyclization with Acyl Chlorides | 2-Aminothiophene, Acyl Chloride | Allows for the introduction of substituents at the 2-position. | Acyl chlorides can be moisture-sensitive. | 65-85% | 2-6 hours |

| Dimroth Rearrangement | 2-Aminothiophene-3-carbonitrile, DMF-DMA, Amine, Acid | Efficient route to N-substituted 4-aminothieno[2,3-d]pyrimidines. | Requires a two-step sequence. | 75-95% (microwave) | 1-2 hours (microwave) |

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. From its initial discovery over a century ago, the synthetic methodologies for accessing this core have evolved dramatically, enabling the exploration of a vast chemical space and the discovery of numerous biologically active compounds. The Gewald reaction remains a workhorse for the synthesis of the key 2-aminothiophene intermediates, while a variety of cyclization strategies, including the versatile Dimroth rearrangement, provide access to a wide array of derivatives.

The future of thieno[2,3-d]pyrimidine chemistry will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods. The application of flow chemistry and the development of novel catalytic systems are promising avenues for further innovation. As our understanding of the biological targets of these compounds continues to grow, the design and synthesis of highly selective and potent thieno[2,3-d]pyrimidine-based therapeutics will undoubtedly remain a vibrant and impactful area of research.

References

-

Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972–3987. [Link]

-

Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1345-1355. [Link]

-

Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. [Link]

-

Mondal, R., et al. (2021). An efficient reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions. The Journal of Organic Chemistry, 86(19), 13186-13197. [Link]

-

Rashad, A. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

-

Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1215–1220. [Link]

-

Priya, S., et al. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 565-585. [Link]

-

Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 265-271. [Link]

-

Othman, I. M. M., & Nasr, H. M. D. (2014). Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity. Trade Science Inc.[Link]

-

Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(35), 7119-7132. [Link]

-

Baran Lab. (n.d.). Liebigs Annalen. Baran Lab. [Link]

-

World Journal of Pharmaceutical Research. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]

-

ResearchGate. (2012). Reaction optimization studies of the modified Gewald reaction. [Link]

-

ResearchGate. (2015). Synthesis of 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidines. [Link]

-

Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

-

El-Sayed, M. A., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. European Journal of Medicinal Chemistry, 157, 113-125. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

El-Gazzar, A. R. B. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica, 65(3), 245-257. [Link]

-

Lavecchia, A., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(4), 1435-1452. [Link]

-

Desroches, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789. [Link]

-

Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 108, 117864. [Link]

-

Mansour, A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 2-Methylthio-pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, 2-methylthio-pyrimidine analogs have emerged as a particularly promising class of compounds with diverse biological activities. Their unique structural features allow for versatile interactions with a range of biological targets, making them attractive candidates for drug discovery programs in oncology, inflammation, and beyond. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 2-methylthio-pyrimidine analogs, the underlying mechanisms of action, and robust experimental protocols for their validation.

The Landscape of Therapeutic Targets

The therapeutic efficacy of 2-methylthio-pyrimidine analogs stems from their ability to modulate the activity of critical cellular proteins. Extensive research has identified several key classes of targets, with a predominant focus on protein kinases due to the structural resemblance of the pyrimidine core to the adenine ring of ATP.

Protein Kinases: The Primary Frontier

Protein kinases are central regulators of a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer. 2-Methylthio-pyrimidine derivatives have demonstrated potent inhibitory activity against several key kinases implicated in oncogenesis and other pathologies.

-

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine. Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by the dysregulation of the cell cycle machinery. CDKs, in complex with their cyclin partners, are the master regulators of cell cycle progression.[1] Several 2-methylthio-pyrimidine analogs have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK4.[2][3] By binding to the ATP-binding pocket of these kinases, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and subsequent apoptosis in cancer cells.[4]

-

Aurora Kinases: Disrupting Mitotic Integrity. The Aurora kinase family (A, B, and C) plays a crucial role in orchestrating the complex events of mitosis.[5] Overexpression of Aurora kinases is common in many human cancers and is associated with genomic instability. Pyrimidine-based derivatives have been developed as potent inhibitors of Aurora kinases, and the 2-methylthio- moiety can contribute to their binding affinity and selectivity.[6][7] Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while targeting Aurora B disrupts the spindle assembly checkpoint and cytokinesis, ultimately leading to mitotic catastrophe and cell death in cancer cells.[7]

-

Tie-2 Kinase: Targeting Angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The receptor tyrosine kinase Tie-2, primarily expressed on endothelial cells, is a key regulator of angiogenesis.[8] Alkynylpyrimidine amides and other pyrimidine derivatives have been developed as potent and selective inhibitors of Tie-2 kinase autophosphorylation.[8] By blocking Tie-2 signaling, 2-methylthio-pyrimidine analogs can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor-induced angiogenesis.

Werner Syndrome ATP-dependent Helicase (WRN): A Synthetic Lethal Approach

A novel and exciting therapeutic target for certain cancers is the Werner syndrome ATP-dependent helicase (WRN). WRN plays a critical role in DNA repair and maintenance of genomic stability. Recent studies have revealed a synthetic lethal relationship between the loss of mismatch repair (MMR) function, a common feature of microsatellite instability-high (MSI-H) tumors, and the inhibition of WRN helicase activity.[9][10] 2-Sulfonyl/sulfonamide pyrimidine derivatives have been discovered as covalent inhibitors of WRN helicase.[11] This presents a highly targeted therapeutic strategy, as inhibiting WRN in MSI-H cancer cells leads to catastrophic DNA damage and cell death, while largely sparing normal, MMR-proficient cells.[9][10]

Quantitative Insights: A Summary of Inhibitory Activities

The potency of 2-methylthio-pyrimidine analogs against their respective targets is a critical determinant of their therapeutic potential. The following table summarizes a selection of reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values for pyrimidine derivatives, providing a quantitative basis for their biological activity.

| Compound Class | Target | IC50 / Ki | Reference |

| 2-Thiopyrimidine derivative | CDK1 | IC50 = 5 µM | [2] |

| 2-Thiopyrimidine derivatives | CDK5, GSK-3 | IC50 > 10 µM | [2] |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | IC50 = 0.29 nM | [12] |

| Pyrimidine-based derivative | Aurora A | IC50 < 200 nM | [6] |

| Thienopyrimidine and thiazolopyrimidine inhibitors | Tie-2 | Moderate potency in cellular assays | [8] |

| 2-Sulfonyl/sulfonamide pyrimidines | WRN Helicase | IC50 ≈ 10 nM - 22 nM | [11] |

| 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6-methoxyphenyl)methanone (R547) | CDK1, CDK2, CDK4 | Ki = 0.001, 0.003, 0.001 µM | [3] |

Key Signaling Pathways Modulated by 2-Methylthio-pyrimidine Analogs

The inhibition of the aforementioned targets by 2-methylthio-pyrimidine analogs triggers a cascade of downstream effects, ultimately impacting cell fate. Two of the most critical signaling pathways affected are the PI3K/Akt/mTOR and MAPK pathways, which are central hubs for regulating cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer.[13] Kinases such as CDKs and Tie-2 can directly or indirectly influence the activity of this pathway. By inhibiting these upstream kinases, 2-methylthio-pyrimidine analogs can effectively shut down this pro-survival signaling cascade, leading to decreased cell proliferation and increased apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cell fate.[14] Dysregulation of the MAPK/ERK pathway is a common driver of cancer. By targeting kinases that feed into this pathway, 2-methylthio-pyrimidine analogs can dampen the proliferative signals and promote cell cycle arrest.

Caption: Modulation of the MAPK/ERK signaling pathway.

Experimental Protocols for Target Validation

The identification and validation of therapeutic targets are paramount in drug discovery. The following section provides detailed, step-by-step methodologies for key experiments to characterize the interaction of 2-methylthio-pyrimidine analogs with their putative targets.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a robust, high-throughput method for quantifying the inhibitory activity of compounds against a specific kinase.

Principle: The HTRF KinEASE™ assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the donor (Eu3+) and acceptor (XL665) into close proximity, resulting in a FRET signal.[15][16]

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the 2-methylthio-pyrimidine analog in 100% DMSO.

-

Perform serial dilutions of the compound in DMSO to create a concentration gradient.

-

Reconstitute the kinase, biotinylated substrate, and ATP to their recommended concentrations in the appropriate kinase reaction buffer.

-

Prepare the detection mixture containing the Eu3+-labeled antibody and streptavidin-XL665 in the detection buffer.

-

-

Kinase Reaction:

-

In a 384-well low-volume white plate, add 2 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture to each well.

-

Incubate the plate for the recommended time (typically 30-60 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the detection mixture to each well.

-

Incubate the plate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for an HTRF in vitro kinase assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][17]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-methylthio-pyrimidine analog in culture medium.

-